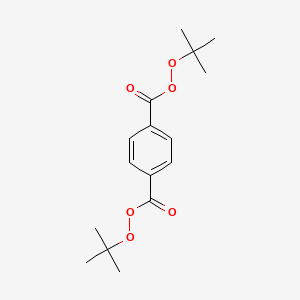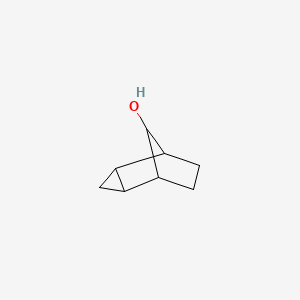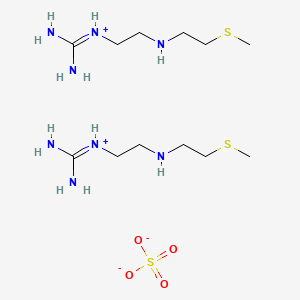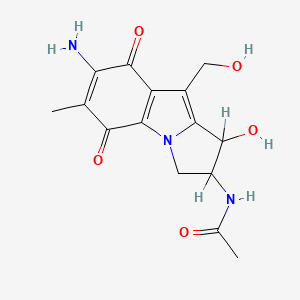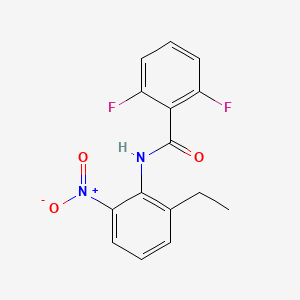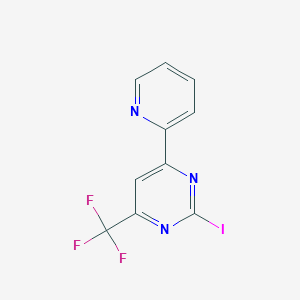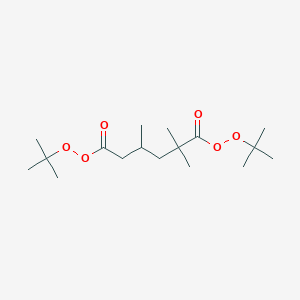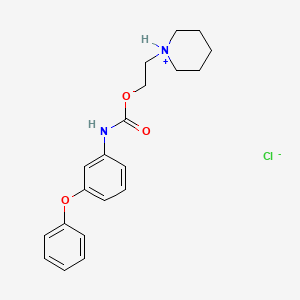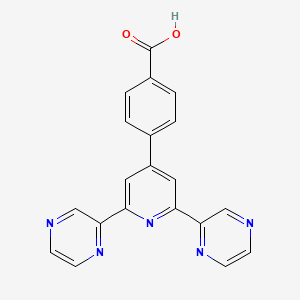
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid is a complex organic compound with the molecular formula C20H13N5O2. It is known for its unique structure, which includes pyrazine and pyridine rings, making it a valuable ligand in coordination chemistry
準備方法
The synthesis of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dipyrazinylpyridine with benzoic acid derivatives under controlled conditions . The reaction often requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to ensure consistency and purity of the final product .
化学反応の分析
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic metals.
作用機序
The mechanism of action of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid primarily involves its role as a ligand. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various catalytic activities, such as hydrogen evolution reactions, by facilitating electron transfer processes . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
類似化合物との比較
Similar compounds to 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid include:
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar structure but with a benzonitrile group instead of a benzoic acid group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzoate: This ester derivative has different reactivity and applications compared to the acid form. The uniqueness of this compound lies in its ability to form highly stable complexes with a variety of metal ions, making it versatile for multiple applications.
特性
分子式 |
C20H13N5O2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H13N5O2/c26-20(27)14-3-1-13(2-4-14)15-9-16(18-11-21-5-7-23-18)25-17(10-15)19-12-22-6-8-24-19/h1-12H,(H,26,27) |
InChIキー |
AEROLZSNRNUZOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


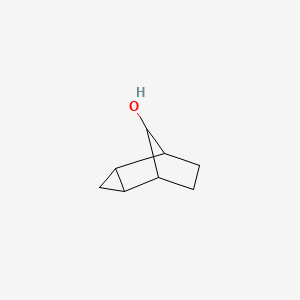
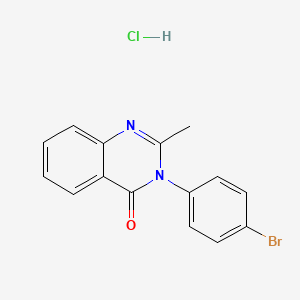

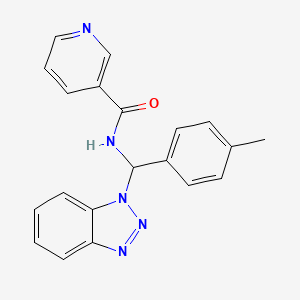

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
